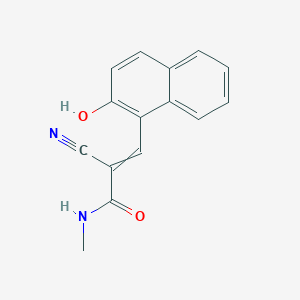
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . The presence of both cyano and hydroxyl groups in the molecule makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of cyanoacetamides often involves solvent-free reactions due to their efficiency and cost-effectiveness . The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method is advantageous as it avoids the use of solvents, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in the development of biologically active molecules.
Medicine: Derivatives of cyanoacetamides are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide
- 2-Cyano-3-(5-(1-methyl-2-(naphthalen-1-yl)-1H-indol-3-yl)furan-2-yl)acrylic acid
Uniqueness
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is unique due to the presence of both cyano and hydroxyl groups, which provide it with versatile reactivity and potential for various applications in organic synthesis and biological research .
Propiedades
Número CAS |
100880-57-7 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O2/c1-17-15(19)11(9-16)8-13-12-5-3-2-4-10(12)6-7-14(13)18/h2-8,18H,1H3,(H,17,19) |
Clave InChI |
PJGBKPXTYSYEQE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(=CC1=C(C=CC2=CC=CC=C21)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















